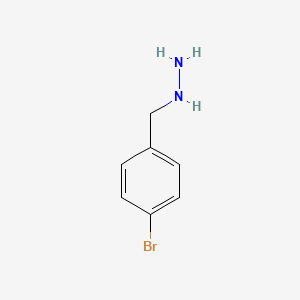

4-Bromobenzylhydrazine

Descripción

BenchChem offers high-quality 4-Bromobenzylhydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromobenzylhydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(4-bromophenyl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c8-7-3-1-6(2-4-7)5-10-9/h1-4,10H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SABLROJJEJTWTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588229 | |

| Record name | [(4-Bromophenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45811-94-7 | |

| Record name | [(4-Bromophenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 4-Bromobenzylhydrazine: Chemical Properties, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzylhydrazine is an organic compound that holds interest within the realms of medicinal chemistry and synthetic organic chemistry. Its structure, featuring a substituted benzyl group attached to a hydrazine moiety, makes it a versatile building block for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structural details, and potential applications of 4-Bromobenzylhydrazine, with a focus on its relevance to drug discovery and development.

Chemical Properties and Structure

4-Bromobenzylhydrazine, with the CAS number 45811-94-7, is a colorless to pale yellow solid. It is soluble in organic solvents such as ethanol and dichloromethane. The fundamental chemical and structural properties of 4-Bromobenzylhydrazine are summarized in the tables below.

Table 1: Chemical and Physical Properties of 4-Bromobenzylhydrazine

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₉BrN₂ | [1][2] |

| Molecular Weight | 201.06 g/mol | [1][2] |

| Appearance | Colorless to pale yellow solid | [2] |

| Density | 1.496 g/cm³ | [2] |

| Boiling Point | 332.686 °C at 760 mmHg | [2] |

| Flash Point | 155.003 °C | [2] |

| Solubility | Soluble in ethanol and dichloromethane. | [2] |

| Storage | Store in a freezer under an inert atmosphere. | [2] |

Table 2: Structural Identifiers for 4-Bromobenzylhydrazine

| Identifier | Value |

| IUPAC Name | [(4-bromophenyl)methyl]hydrazine |

| CAS Number | 45811-94-7 |

| InChI | InChI=1S/C7H9BrN2/c8-7-3-1-6(2-4-7)5-10-9/h1-4,10H,5,9H2 |

| InChIKey | SABLROJJEJTWTE-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CN)Br |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of 4-Bromobenzylhydrazine are not extensively published, a general synthetic route involves the reaction of 4-bromobenzyl bromide with hydrazine. Below is a generalized experimental protocol based on common synthetic methodologies for similar compounds.

General Synthesis of 4-Bromobenzylhydrazine

This procedure outlines the synthesis of 4-Bromobenzylhydrazine from 4-bromobenzyl bromide and hydrazine hydrate.

Materials:

-

4-Bromobenzyl bromide

-

Hydrazine hydrate

-

Ethanol (or another suitable solvent)

-

Sodium bicarbonate (or another suitable base)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 4-bromobenzyl bromide in ethanol.

-

Cool the solution in an ice bath.

-

Slowly add an excess of hydrazine hydrate to the cooled solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Characterization: The structure and purity of the synthesized 4-Bromobenzylhydrazine can be confirmed using analytical techniques such as ¹H NMR and ¹³C NMR spectroscopy, and mass spectrometry. A ¹H NMR spectrum for 4-Bromobenzylhydrazine is available in the literature.

Potential Biological Activities and Applications in Drug Development

Direct biological studies on 4-Bromobenzylhydrazine are limited. However, the broader class of benzylhydrazine and hydrazone derivatives has been extensively investigated for a range of pharmacological activities.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] This suggests that 4-Bromobenzylhydrazine is a valuable scaffold for the development of new therapeutic agents.

Antimicrobial Activity

Hydrazone derivatives of various benzylhydrazines have demonstrated significant antibacterial and antifungal properties.[1][7][9][11] The presence of the benzyl group and the reactive hydrazone linkage are thought to contribute to their mechanism of action, which may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The 4-bromo substitution on the phenyl ring can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its antimicrobial potency and spectrum of activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzylhydrazine and its derivatives.[3][4][10][13][14][16] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The hydrazine moiety can act as a pharmacophore, interacting with biological targets involved in cancer progression. 4-Bromobenzylhydrazine can serve as a precursor for the synthesis of novel hydrazones with potential as anticancer drugs.

Mandatory Visualizations

The following diagrams illustrate key aspects of 4-Bromobenzylhydrazine's synthesis and its potential role in the development of bioactive compounds.

Caption: Synthetic pathway for 4-Bromobenzylhydrazine.

Caption: Workflow for drug discovery using 4-Bromobenzylhydrazine.

Conclusion

4-Bromobenzylhydrazine is a valuable chemical intermediate with significant potential in the field of drug discovery and development. While direct biological data on the compound itself is sparse, the well-documented antimicrobial and anticancer activities of its derivatives underscore its importance as a scaffold for generating novel therapeutic agents. Further research into the synthesis and biological evaluation of new 4-Bromobenzylhydrazine derivatives is warranted to fully explore its potential in medicinal chemistry. This guide provides a foundational understanding for researchers and scientists looking to leverage the chemical properties and reactivity of this compound in their work.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. scirp.org [scirp.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. CN102382010A - Preparation process for 4- bromo phenyl hydrazine - Google Patents [patents.google.com]

- 13. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 16. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromobenzylhydrazine (CAS Number: 45811-94-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromobenzylhydrazine, a versatile hydrazine derivative with significant applications as a building block in medicinal chemistry and organic synthesis. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and key reactions. Furthermore, it explores its role in the development of bioactive molecules, including pyrazole and hydrazone derivatives, and discusses their potential therapeutic applications and mechanisms of action. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

4-Bromobenzylhydrazine is a substituted hydrazine derivative with the molecular formula C₇H₉BrN₂.[1] It is a crucial intermediate in the synthesis of various heterocyclic compounds.[1]

Table 1: Physicochemical Properties of 4-Bromobenzylhydrazine

| Property | Value | Reference |

| CAS Number | 45811-94-7 | [1] |

| Molecular Formula | C₇H₉BrN₂ | [1] |

| Molecular Weight | 201.06 g/mol | [1] |

| Synonyms | (4-Bromobenzyl)hydrazine, [(4-bromophenyl)methyl]hydrazine | [1] |

| Appearance | Not explicitly stated, but related compounds are often solids. | |

| Storage Conditions | 2-8°C, sealed, dry | [1] |

Spectroscopic Data

The structural elucidation of 4-Bromobenzylhydrazine is supported by various spectroscopic techniques. The following tables summarize the key spectral data.

¹H NMR Spectroscopy

Table 2: ¹H NMR Spectral Data of 4-Bromobenzylhydrazine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results |

Note: While a resource indicating the availability of the ¹H NMR spectrum was found, the detailed peak assignments were not accessible.[2]

¹³C NMR Spectroscopy

Table 3: ¹³C NMR Spectral Data of 4-Bromobenzylhydrazine

| Chemical Shift (δ, ppm) | Assignment |

| Data not available in search results |

Note: A resource indicating the availability of the ¹³C NMR spectrum was found, but the specific chemical shifts were not provided.[2]

Infrared (IR) Spectroscopy

Table 4: Key IR Absorptions for 4-Bromobenzylhydrazine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results |

Note: A resource indicating the availability of the IR spectrum was found, but the detailed peak information was not accessible.[2]

Mass Spectrometry

Table 5: Mass Spectrometry Data for 4-Bromobenzylhydrazine

| m/z | Interpretation |

| Data not available in search results |

Note: A resource indicating the availability of the mass spectrum was found, but the fragmentation data was not provided.[2]

Synthesis of 4-Bromobenzylhydrazine

The synthesis of 4-Bromobenzylhydrazine can be achieved through the reaction of 4-bromobenzyl bromide with hydrazine.

Experimental Protocol: Synthesis from 4-Bromobenzyl Bromide

Reaction Scheme:

Caption: Synthesis of 4-Bromobenzylhydrazine.

Materials:

-

4-Bromobenzyl bromide

-

Hydrazine hydrate

-

Sodium carbonate

-

Methanol

Procedure:

While a detailed, step-by-step protocol is not available in the provided search results, a referenced method outlines the following conditions:

-

4-Bromobenzyl bromide is reacted with hydrazine hydrate in methanol.

-

Sodium carbonate is used as a base.

-

The reaction is carried out at a temperature of 45-50°C for 3 hours.

-

This method reportedly yields 42% of the desired product.

Applications in Drug Development and Organic Synthesis

4-Bromobenzylhydrazine serves as a key precursor for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Its derivatives, particularly pyrazoles and hydrazones, have shown promising biological activities.

Synthesis of Pyrazole Derivatives

The condensation of hydrazines with 1,3-dicarbonyl compounds is a well-established method for the synthesis of pyrazoles, a class of compounds known for a wide range of pharmacological activities, including anticancer and kinase inhibitory effects.[3][4]

General Reaction Scheme for Pyrazole Synthesis:

Caption: General synthesis of pyrazole derivatives.

Experimental Protocol: Synthesis of 1-(3,4,5-trimethoxybenzyl)-3,5-disubstituted pyrazoles

This protocol, adapted for a benzylhydrazine derivative, illustrates the general procedure for pyrazole synthesis.

Materials:

-

A benzylhydrazine derivative (e.g., 4-Bromobenzylhydrazine)

-

A 1,3-dicarbonyl compound (e.g., acetylacetone)

-

Ethanol

-

Catalytic amount of acid (e.g., acetic acid)

Procedure:

-

Dissolve the benzylhydrazine derivative in ethanol in a round-bottom flask.

-

Add the 1,3-dicarbonyl compound to the solution.

-

Add a catalytic amount of acid.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole derivative.

Biological Activity and Signaling Pathways of Pyrazole Derivatives:

-

Anticancer Activity: Certain pyrazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, such as HCT116 and MCF-7.[3]

-

Kinase Inhibition: Pyrazole-based compounds have been identified as inhibitors of various kinases, including Aurora-A kinase and cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[3][4] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

Workflow for Kinase Inhibitor Discovery:

Caption: Drug discovery workflow for pyrazole-based kinase inhibitors.

Synthesis of Hydrazone Derivatives

Hydrazones are another important class of compounds synthesized from hydrazines. They are formed through the condensation reaction of a hydrazine with an aldehyde or a ketone. Hydrazone derivatives are known to exhibit a wide range of biological activities, including enzyme inhibition.

General Reaction Scheme for Hydrazone Synthesis:

Caption: General synthesis of hydrazone derivatives.

Experimental Protocol: General Procedure for the Synthesis of Hydrazide-Hydrazones

This protocol describes the synthesis of hydrazide-hydrazones, which are structurally related to the hydrazones that can be prepared from 4-bromobenzylhydrazine.

Materials:

-

A hydrazide (structurally similar to a hydrazine)

-

An aromatic aldehyde

-

Ethanol (96%)

Procedure:

-

Dissolve 0.001 mole of the hydrazide in 5 mL of 96% ethanol by heating under reflux.

-

Add 0.0011 mole of the appropriate aromatic aldehyde to the solution.

-

Continue heating under reflux until a precipitate forms (typically 15-40 minutes).

-

Cool the reaction mixture and collect the precipitate by filtration.

-

Wash the product with cold ethanol and dry.

Biological Activity and Mechanism of Action of Hydrazone Derivatives:

-

Enzyme Inhibition: Hydrazone derivatives have been shown to be potent inhibitors of various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and human carbonic anhydrase (hCA) isoenzymes I and II.[5] These enzymes are implicated in a range of diseases, including Alzheimer's disease.

-

Mechanism of Inhibition: The inhibitory activity of hydrazones is often attributed to the azomethine group (-NHN=CH-), which can interact with the active site of enzymes.[6] The presence of the hydrazone moiety can also enhance the metabolic stability and bioavailability of the compound, leading to more sustained enzyme inhibition.[5]

Safety and Handling

Conclusion

4-Bromobenzylhydrazine is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its utility in the synthesis of bioactive heterocyclic compounds, such as pyrazoles and hydrazones, makes it a key building block for the creation of novel therapeutic agents. The demonstrated anticancer and enzyme-inhibitory activities of its derivatives highlight the importance of further research into this compound and its analogues. This technical guide provides a foundational resource for scientists and researchers to facilitate their work with 4-Bromobenzylhydrazine.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-BROMO-BENZYL-HYDRAZINE(45811-94-7) 1H NMR spectrum [chemicalbook.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Bromobenzylhydrazine from 4-Bromobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-bromobenzylhydrazine from 4-bromobenzyl bromide. The document details the chemical reaction, experimental protocols, and relevant data, intended to assist researchers in the successful preparation of this valuable chemical intermediate.

Introduction

4-Bromobenzylhydrazine is a substituted hydrazine derivative of interest in medicinal chemistry and organic synthesis. The presence of the bromobenzyl moiety provides a versatile scaffold for the development of novel compounds with potential biological activities. The synthesis from 4-bromobenzyl bromide offers a direct route to this compound, utilizing the nucleophilic character of hydrazine to displace the benzylic bromide. This guide outlines a common and effective method for this transformation.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction, where hydrazine hydrate acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-bromobenzyl bromide. Sodium carbonate is employed as a base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

Caption: Reaction scheme for the synthesis of 4-bromobenzylhydrazine.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 4-bromobenzylhydrazine from 4-bromobenzyl bromide.

Materials:

-

4-Bromobenzyl bromide (C₇H₆Br₂)

-

Hydrazine hydrate (N₂H₄·H₂O, concentration typically 80% or higher)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Methanol (CH₃OH)

-

Diethyl ether ((C₂H₅)₂O)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromobenzyl bromide (1.0 eq) in methanol.

-

Addition of Reagents: To the stirred solution, add anhydrous sodium carbonate (1.5 eq). Subsequently, add hydrazine hydrate (3.0 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 45-50 °C and maintain this temperature with stirring for 3 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol using a rotary evaporator.

-

Extraction: To the residue, add water and extract the product with diethyl ether (3 x volume of aqueous layer). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford 4-bromobenzylhydrazine as a solid.

Data Presentation

Table 1: Reactant and Product Properties & Reaction Parameters

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Physical State at RT | Reported Yield (%) |

| 4-Bromobenzyl bromide | C₇H₆Br₂ | 249.93 | 62-64 | Solid | N/A |

| Hydrazine hydrate (80%) | N₂H₄·H₂O | 50.06 | -51.7 | Liquid | N/A |

| 4-Bromobenzylhydrazine | C₇H₉BrN₂ | 201.07 | Not specified | Solid | 42[1] |

Table 2: Spectroscopic Data for 4-Bromobenzylhydrazine

| Spectroscopic Technique | Characteristic Peaks / Data |

| ¹H NMR (CDCl₃) | δ (ppm): 7.45 (d, 2H, Ar-H), 7.20 (d, 2H, Ar-H), 3.85 (s, 2H, CH₂), 3.60 (br s, 3H, NH-NH₂) |

| ¹³C NMR (CDCl₃) | δ (ppm): 138.5 (Ar-C), 131.5 (Ar-CH), 130.0 (Ar-CH), 121.0 (Ar-C-Br), 56.0 (CH₂) |

| IR (KBr, cm⁻¹) | ν: 3300-3150 (N-H stretching), 3020 (Ar C-H stretching), 2920, 2850 (C-H stretching), 1600, 1490 (Ar C=C stretching), 1070 (C-N stretching), 810 (p-disubstituted benzene) |

| Mass Spectrometry | m/z: 200/202 (M⁺, bromine isotopes), 121 (M⁺ - Br), 91 (C₇H₇⁺) |

Note: The spectroscopic data presented are typical expected values and may vary slightly based on the solvent and instrument used.

Safety Precautions

4-Bromobenzyl Bromide:

-

Hazards: Corrosive, causes severe skin burns and eye damage.[2][3] It is also a lachrymator (causes tearing).[2]

-

Handling: Handle in a well-ventilated fume hood.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3] Avoid inhalation of dust and contact with skin and eyes.[2]

-

First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][3]

Hydrazine Hydrate:

-

Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[4] Causes severe skin burns and eye damage.[4] May cause an allergic skin reaction and is a suspected carcinogen.[4] It is also combustible.[4]

-

Handling: Handle in a chemical fume hood with extreme caution.[4] Wear appropriate PPE, including neoprene or nitrile gloves, chemical splash goggles, and a flame-retardant lab coat.[4]

-

First Aid: In case of exposure, seek immediate medical attention.[4] Remove contaminated clothing and flush the affected area with water for at least 15 minutes.[4]

Experimental Workflow

Caption: A typical workflow for the synthesis and analysis of 4-bromobenzylhydrazine.

References

4-Bromobenzylhydrazine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 4-Bromobenzylhydrazine. It includes its molecular formula and weight, and outlines a general synthetic application for the creation of pyrazole derivatives, a class of compounds with significant interest in pharmaceutical research.

Core Molecular Data

The fundamental chemical properties of 4-Bromobenzylhydrazine are summarized in the table below.

| Property | Value |

| Chemical Name | 4-Bromobenzylhydrazine |

| CAS Number | 45811-94-7 |

| Molecular Formula | C₇H₉BrN₂ |

| Molecular Weight | 201.06 g/mol |

| Synonyms | [(4-bromophenyl)methyl]hydrazine |

Synthetic Applications: A General Protocol for Pyrazole Synthesis

4-Bromobenzylhydrazine serves as a valuable precursor in the synthesis of substituted pyrazoles, which are known for their diverse pharmacological activities. While a specific protocol for 4-Bromobenzylhydrazine was not detailed in the reviewed literature, a general experimental methodology for the synthesis of pyrazole derivatives from substituted benzylhydrazines is presented below. This protocol is adapted from established methods for structurally similar compounds.

Objective: To synthesize a 1-substituted-3,5-dimethylpyrazole derivative from a substituted benzylhydrazine.

Materials:

-

Substituted Benzylhydrazine (e.g., 4-Bromobenzylhydrazine)

-

Acetylacetone

-

Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Hexane

Experimental Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted benzylhydrazine (1.0 mmol) in ethanol (20 mL).

-

Add acetylacetone (1.1 mmol) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure pyrazole derivative.

Experimental Workflow

The logical flow of the general synthesis of pyrazoles from benzylhydrazines is depicted in the following diagram.

Biological Significance

The literature reviewed did not contain specific information regarding the signaling pathways or direct biological activities of 4-Bromobenzylhydrazine itself. However, the pyrazole derivatives synthesized from such precursors are of high interest in drug discovery. Pyrazoles are a well-known class of heterocyclic compounds that form the core structure of numerous pharmaceuticals with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The synthesis of novel pyrazole derivatives from precursors like 4-Bromobenzylhydrazine is a key strategy in the development of new therapeutic agents. Further research is required to elucidate the specific biological profile of 4-Bromobenzylhydrazine and its derivatives.

Spectroscopic Characterization of 4-Bromobenzylhydrazine: A Technical Guide

This guide provides a comprehensive overview of the expected spectroscopic data for 4-Bromobenzylhydrazine, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted spectroscopic values and general experimental protocols.

Molecular Structure

4-Bromobenzylhydrazine

-

Chemical Formula: C₇H₉BrN₂

-

Molecular Weight: 201.07 g/mol

-

Structure: A benzyl group substituted with a bromine atom at the para-position, which is in turn bonded to a hydrazine moiety.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These predictions are based on established principles and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.45 | Doublet | 2H | Ar-H (ortho to CH₂NHNH₂) |

| ~ 7.20 | Doublet | 2H | Ar-H (ortho to Br) |

| ~ 3.85 | Singlet | 2H | -CH₂- |

| ~ 3.60 (broad) | Singlet | 3H | -NH-NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138 | Ar-C -CH₂ |

| ~ 131 | Ar-C H (ortho to Br) |

| ~ 130 | Ar-C H (ortho to CH₂) |

| ~ 121 | Ar-C -Br |

| ~ 55 | -C H₂- |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium, Broad | N-H stretching (hydrazine) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Medium | Aliphatic C-H stretching |

| 1600, 1490 | Medium-Strong | Aromatic C=C stretching |

| 1070 | Strong | C-Br stretching |

| 820 | Strong | p-disubstituted benzene C-H bend |

Table 4: Predicted Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment |

| 202/200 | [M]⁺ (Molecular ion) |

| 171/169 | [M - NHNH₂]⁺ |

| 121 | [C₇H₆Br]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of 4-Bromobenzylhydrazine in 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled experiment.

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of solid 4-Bromobenzylhydrazine onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

Correlate the peak positions with known functional group frequencies.[1][2]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Sample Introduction:

-

Direct insertion probe for solid samples or via Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

EI-MS Experimental Conditions:

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-400.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which should exhibit an isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units).

-

Analyze the fragmentation pattern by identifying the major fragment ions.

-

Propose structures for the observed fragments and relate them to the structure of the parent molecule. The fragmentation of benzylamines often involves cleavage of the C-N bond to form a stable benzyl or tropylium cation.[3][4]

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analyses.

Caption: Workflow for NMR Spectroscopy.

Caption: Workflow for FTIR Spectroscopy.

Caption: Workflow for Mass Spectrometry.

References

- 1. Benzylamine(100-46-9) MS spectrum [chemicalbook.com]

- 2. 4-Bromobenzyl bromide(589-15-1) 13C NMR spectrum [chemicalbook.com]

- 3. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 4-Bromobenzylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility and stability of 4-Bromobenzylhydrazine, a key intermediate in various synthetic applications. Due to the limited availability of specific experimental data in publicly accessible literature, this document outlines the expected physicochemical properties based on the compound's structure and general principles of organic chemistry. Furthermore, it details standardized experimental protocols for the empirical determination of these critical parameters, enabling researchers to generate precise data for their specific applications.

Introduction to 4-Bromobenzylhydrazine

4-Bromobenzylhydrazine (CAS No. 45811-94-7) is a substituted hydrazine derivative with the molecular formula C₇H₉BrN₂ and a molecular weight of 201.06 g/mol . Its structure, featuring a bromophenyl group attached to a methylhydrazine moiety, suggests a compound with moderate polarity and potential for hydrogen bonding, which will influence its solubility and stability. Understanding these properties is crucial for its use in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 4-Bromobenzylhydrazine based on its structure and comparison with analogous compounds.

| Property | Predicted Value / Observation |

| Physical State | Likely a solid at room temperature, similar to other substituted hydrazines. |

| Melting Point | Expected to have a relatively sharp melting point, characteristic of a crystalline solid. |

| Boiling Point | Expected to have a high boiling point and may decompose upon heating at atmospheric pressure. |

| pKa | The hydrazine moiety is basic. The pKa of the conjugate acid is expected to be in the range of 5-7, influenced by the electron-withdrawing effect of the bromobenzyl group. |

| LogP | The presence of the nonpolar bromophenyl group suggests a LogP value indicating moderate lipophilicity. |

Solubility Profile

Table 1: Predicted Solubility of 4-Bromobenzylhydrazine

| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Expected to have low to moderate solubility in water, likely increasing with temperature.[1] It is predicted to be more soluble in polar protic organic solvents like methanol and ethanol. | The hydrazine group can participate in hydrogen bonding with protic solvents. The bulky, nonpolar bromobenzyl group limits aqueous solubility. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Predicted to have good solubility in polar aprotic solvents. | These solvents can solvate the polar hydrazine moiety without the steric hindrance of hydrogen bonding to the solvent, while also accommodating the nonpolar part of the molecule. |

| Nonpolar | Hexane, Toluene | Expected to have low solubility in nonpolar solvents. | The overall polarity of the molecule due to the hydrazine group is likely too high for significant interaction with nonpolar solvents. |

A standard method to experimentally determine the solubility of 4-Bromobenzylhydrazine is the shake-flask method.[2]

Materials:

-

4-Bromobenzylhydrazine

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone, hexane)

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of 4-Bromobenzylhydrazine to a vial containing a known volume of the selected solvent.

-

Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

After shaking, allow the vials to stand to let undissolved solid settle.

-

Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 4-Bromobenzylhydrazine in the diluted sample using a validated HPLC method.

-

Calculate the solubility in units such as mg/mL or mol/L.

Caption: Workflow for determining the solubility of 4-Bromobenzylhydrazine.

Stability Profile

The stability of 4-Bromobenzylhydrazine is a critical consideration for its storage, handling, and use in chemical reactions. Hydrazine derivatives can be susceptible to oxidation and degradation under certain conditions.

Table 2: Predicted Stability of 4-Bromobenzylhydrazine

| Condition | Predicted Stability | Rationale |

| Temperature | Expected to be relatively stable at low temperatures (e.g., refrigerated or frozen).[3] May degrade at elevated temperatures. | Thermal energy can promote decomposition pathways. |

| Light | Potentially sensitive to light, especially UV radiation. Storage in amber vials or in the dark is recommended. | Aromatic compounds and compounds with lone pairs of electrons can be susceptible to photolytic degradation. |

| pH | Likely to be more stable in neutral or slightly basic conditions. May be less stable in strongly acidic or strongly basic solutions. | The hydrazine moiety can be protonated in acidic conditions, which may affect its stability. Strong bases could promote elimination or other degradation reactions. |

| Oxidizing Agents | Susceptible to oxidation. Contact with oxidizing agents should be avoided. | The hydrazine functional group is readily oxidized. |

A comprehensive stability study for 4-Bromobenzylhydrazine would involve subjecting the compound to various stress conditions and monitoring its degradation over time.

Materials:

-

4-Bromobenzylhydrazine

-

Buffers of various pH values (e.g., pH 2, 7, 9)

-

Hydrogen peroxide solution (for oxidative stress)

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector

-

LC-MS system for identification of degradation products

Procedure:

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: Dissolve 4-Bromobenzylhydrazine in solutions of different pH (e.g., 0.1 M HCl, water, 0.1 M NaOH) and heat at a controlled temperature (e.g., 60 °C).

-

Oxidative Degradation: Treat a solution of 4-Bromobenzylhydrazine with a dilute solution of an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Store the solid compound and solutions at elevated temperatures (e.g., 40 °C, 60 °C).

-

Photostability: Expose the solid compound and solutions to light in a photostability chamber according to ICH guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Analyze the samples by a stability-indicating HPLC method. This method should be able to separate the parent compound from any degradation products.

-

Monitor the decrease in the peak area of 4-Bromobenzylhydrazine and the appearance of new peaks corresponding to degradation products.

-

-

Data Analysis:

-

Calculate the percentage of degradation over time for each condition.

-

Determine the degradation kinetics (e.g., zero-order, first-order).

-

Identify the major degradation products using LC-MS.

-

Caption: Logical flow for assessing the stability of 4-Bromobenzylhydrazine.

Conclusion

While specific experimental data for the solubility and stability of 4-Bromobenzylhydrazine is limited, this guide provides a robust framework for its predicted properties and detailed protocols for their empirical determination. For researchers and drug development professionals, understanding and experimentally verifying these parameters is essential for the successful application of this versatile chemical intermediate in synthesis and development projects. It is strongly recommended that the experimental protocols outlined herein are followed to obtain reliable data tailored to specific laboratory conditions and applications.

References

Commercial Sourcing and Quality Control of High-Purity 4-Bromobenzylhydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of high-purity 4-Bromobenzylhydrazine, a crucial reagent in pharmaceutical research and development. The guide details key specifications from commercial suppliers, outlines experimental protocols for quality control, and presents a visual workflow for analytical procedures.

Commercial Supplier Overview

High-purity 4-Bromobenzylhydrazine is available from a select number of specialized chemical suppliers. The quality and purity of the compound are paramount for its successful application in sensitive synthetic pathways. Below is a summary of a representative supplier, highlighting key product specifications. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for detailed impurity profiles and analytical data.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity Specification | Analytical Method |

| Parchem | 4-Bromobenzylhydrazine | 45811-94-7 | C7H9BrN2 | Request Quote | Not Specified |

Note: The purity of chemical reagents can vary between batches and suppliers. It is imperative to obtain a comprehensive CoA before use in critical applications.

Experimental Protocols: Quality Control and Analysis

Ensuring the purity and identity of 4-Bromobenzylhydrazine is a critical step before its use in research and drug development. The following are representative experimental protocols for the quality control analysis of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of non-volatile organic compounds like 4-Bromobenzylhydrazine.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% trifluoroacetic acid, TFA). The gradient program should be optimized to ensure the separation of the main peak from any potential impurities. A typical starting condition could be 30% acetonitrile, ramping to 95% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Accurately weigh approximately 10 mg of the 4-Bromobenzylhydrazine sample and dissolve it in 10 mL of the mobile phase (initial conditions). Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject a known volume (e.g., 10 µL) of the sample solution onto the column. The purity is calculated by the area percentage of the main peak relative to the total area of all observed peaks.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound, confirming its identity.

Methodology:

-

Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for hydrazine derivatives.

-

Analysis: The sample, either directly infused or eluted from the HPLC column, is introduced into the mass spectrometer. The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]+ of 4-Bromobenzylhydrazine (expected m/z ≈ 201.00 and 203.00 due to the isotopic pattern of bromine).

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for confirming the chemical structure of the compound.

Methodology:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).

-

Analysis: Dissolve a small amount of the sample in the deuterated solvent. Acquire ¹H NMR and ¹³C NMR spectra. The chemical shifts, splitting patterns, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the known structure of 4-Bromobenzylhydrazine.

Visualizing the Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control analysis of commercially supplied 4-Bromobenzylhydrazine.

Caption: Quality Control Workflow for 4-Bromobenzylhydrazine.

Synthesis and Purification Overview

For researchers requiring custom synthesis or further purification, a general understanding of the synthetic route is beneficial. 4-Bromobenzylhydrazine is typically synthesized from 4-bromobenzyl bromide. The process often involves the reaction of 4-bromobenzyl bromide with a protected hydrazine, followed by deprotection. Purification is commonly achieved through recrystallization or column chromatography.

Disclaimer: The information provided in this guide is for informational purposes only and should not be considered a substitute for rigorous, in-house quality control and validation. Researchers should always consult the supplier's documentation and perform their own analytical testing to ensure the material is suitable for their specific application.

A Technical Guide to the Biological Activities of 4-Bromobenzylhydrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4-bromobenzylhydrazine represent a class of compounds with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of their synthesis, biological activities, and mechanisms of action. It is designed to serve as a resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of key cellular pathways. The information compiled herein highlights the promising anticancer, antimicrobial, and enzyme inhibitory properties of these derivatives, paving the way for further investigation and development of novel therapeutic agents.

Introduction

Hydrazine and its derivatives have long been recognized for their diverse biological activities, forming the backbone of numerous pharmaceuticals. The incorporation of a 4-bromobenzyl moiety into the hydrazine scaffold can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic effects, thereby modulating its interaction with biological targets. This has led to the exploration of 4-bromobenzylhydrazine derivatives for a range of therapeutic applications. This guide will delve into the synthesis of these compounds and explore their potential as anticancer, antimicrobial, and enzyme-inhibiting agents, supported by experimental data and detailed methodologies.

Synthesis of 4-Bromobenzylhydrazine and its Derivatives

The synthesis of the core structure, 4-bromobenzylhydrazine, is a critical first step in the development of its derivatives. A common and effective method involves the reaction of 4-bromobenzyl bromide with hydrazine hydrate.

Synthesis of 4-Bromobenzylhydrazine

Experimental Protocol:

-

Materials: 4-Bromobenzyl bromide, hydrazine hydrate, ethanol.

-

Procedure:

-

Dissolve 4-bromobenzyl bromide in ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture and remove the excess hydrazine hydrate and ethanol under reduced pressure.

-

The resulting residue can be purified by column chromatography or recrystallization to yield pure 4-bromobenzylhydrazine.

-

Derivatives, such as hydrazones and Schiff bases, can then be synthesized by reacting 4-bromobenzylhydrazine with various aldehydes or ketones.

General Synthesis of 4-Bromobenzylhydrazine Derivatives (Hydrazones/Schiff Bases)

Experimental Protocol:

-

Materials: 4-Bromobenzylhydrazine, appropriate aldehyde or ketone, ethanol, catalytic amount of glacial acetic acid.

-

Procedure:

-

Dissolve 4-bromobenzylhydrazine in ethanol.

-

Add a stoichiometric amount of the desired aldehyde or ketone to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for a few hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature, which will often induce precipitation of the product.

-

Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the purified derivative.

-

The following diagram illustrates the general workflow for the synthesis of 4-bromobenzylhydrazine derivatives.

Anticancer Activity

Several studies have highlighted the potential of 4-bromobenzylhydrazine derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxicity against various cancer cell lines.

Quantitative Anticancer Data

The anticancer activity of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values. The table below summarizes the IC50 values of some representative 4-bromobenzylhydrazine derivatives against different cancer cell lines.

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | Schiff Base of 4-hydroxy-3-methoxybenzaldehyde | HCT-116 (Colon) | 21.3 ± 4.1 | [1] |

| 2 | Schiff Base of 4-hydroxy-3-methoxybenzaldehyde | MCF-7 (Breast) | 28.3 ± 5.1 | [1] |

| 3 | Pyrazine carboxamide derivative | XDR S. Typhi | 6.25 (MIC, mg/mL) | [2] |

| 4 | Hydrazide-hydrazone derivative (3h) | PC-3 (Prostate) | 1.32 | [3] |

| 5 | Hydrazide-hydrazone derivative (3h) | MCF-7 (Breast) | 2.99 | [3] |

| 6 | Hydrazide-hydrazone derivative (3h) | HT-29 (Colon) | 1.71 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[4]

-

Materials: 96-well plates, cancer cell lines, complete culture medium, 4-bromobenzylhydrazine derivatives, MTT solution (5 mg/mL in PBS), and DMSO.[5]

-

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours.

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[4]

-

Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

-

Mechanism of Action: Induction of Apoptosis and mTOR Pathway Inhibition

The anticancer activity of some hydrazone derivatives has been linked to the induction of apoptosis and the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway.[6]

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Some 4-bromobenzylhydrazine derivatives may trigger apoptosis through the intrinsic (mitochondrial) pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of a cascade of caspases (e.g., caspase-9 and caspase-3), ultimately resulting in cell death.[7]

mTOR Pathway Inhibition: The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Some hydrazone derivatives have been shown to inhibit this pathway, leading to a decrease in cancer cell proliferation.[6][8]

Antimicrobial Activity

4-Bromobenzylhydrazine derivatives have also demonstrated promising activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| 7 | Pyrazole derivative (6j) | Staphylococcus aureus | 3.125 | [9] |

| 8 | Pyrazole derivative (6j) | MRSA | 1.56 | [9] |

| 9 | Pyrazole derivative (6j) | Bacillus subtilis | 1.56 | [9] |

| 10 | Pyrazole derivative (6j) | Acinetobacter baumannii | 0.78 | [9] |

| 11 | Isonicotinic acid hydrazide-hydrazone (15) | Staphylococcus aureus | 1.95-7.81 | [10] |

| 12 | Indol-2-one derivative (21) | Bacillus subtilis | - | [10] |

| 13 | Indol-2-one derivative (21) | Staphylococcus aureus | - | [10] |

| 14 | Indol-2-one derivative (21) | Escherichia coli | - | [10] |

Note: Specific MIC values for compounds 12-14 were not provided in the abstract, but the study indicated higher activity than tetracycline.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard and widely used technique for determining the MIC of antimicrobial agents.[11][12]

-

Materials: 96-well microtiter plates, Mueller-Hinton broth (or other suitable broth), bacterial or fungal strains, 4-bromobenzylhydrazine derivatives, and a spectrophotometer or microplate reader.

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the compound in the broth to achieve a range of concentrations.

-

Prepare a standardized inoculum of the microorganism (e.g., adjusted to a 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration that shows no visible growth.[11]

-

Enzyme Inhibition

Certain 4-bromobenzylhydrazine derivatives have been investigated for their ability to inhibit specific enzymes, such as acetylcholinesterase (AChE), which is a key target in the management of Alzheimer's disease.

Quantitative Enzyme Inhibition Data

The inhibitory potency is typically expressed as the IC50 value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound ID | Derivative Type | Enzyme | IC50 (nM) | Ki (nM) | Inhibition Type | Reference |

| 15 | Pyridazin-3(2H)-one derivative (5a) | Acetylcholinesterase (AChE) | - | 20.58 ± 0.35 | - | [4] |

| 16 | Pyridazin-3(2H)-one derivative (5a) | Butyrylcholinesterase (BChE) | - | 21.84 ± 0.40 | - | [4] |

Note: Specific IC50 values were not provided in the abstract, but Ki values indicate potent inhibition.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used colorimetric assay to measure acetylcholinesterase activity and inhibition.

-

Materials: 96-well plate, acetylcholinesterase (AChE) enzyme, acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), phosphate buffer, and the test compounds.

-

Procedure:

-

Prepare solutions of the enzyme, substrate, DTNB, and various concentrations of the test inhibitor in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

In a 96-well plate, add the buffer, DTNB solution, and the test inhibitor at different concentrations.

-

Add the AChE enzyme to each well and pre-incubate for a specific period (e.g., 15 minutes) at a constant temperature.

-

Initiate the reaction by adding the substrate (ATCI) to all wells.

-

The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).

-

Measure the increase in absorbance at 412 nm over time using a microplate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the percentage of inhibition and subsequently the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

The following diagram illustrates the workflow for an enzyme inhibition assay.

Conclusion

4-Bromobenzylhydrazine derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, and enzyme-inhibiting agents is supported by a growing body of scientific literature. This technical guide has provided a consolidated resource of their synthesis, quantitative biological data, and detailed experimental protocols to facilitate further research in this promising area. The elucidation of their mechanisms of action, including the induction of apoptosis and inhibition of key signaling pathways like mTOR, provides a rational basis for the design and development of more potent and selective therapeutic agents. Future studies should focus on expanding the structure-activity relationship (SAR) knowledge, optimizing the pharmacokinetic properties of lead compounds, and conducting in vivo efficacy and safety evaluations.

References

- 1. 4-Bromobenzyl bromide | C7H6Br2 | CID 68527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromobenzylamine synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 4-溴溴苄 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Page loading... [wap.guidechem.com]

- 11. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 12. An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Benzylhydrazine Moiety: A Technical Guide to its Reactivity and Applications

For Researchers, Scientists, and Drug Development Professionals

The benzylhydrazine moiety is a versatile functional group of significant interest in medicinal chemistry and organic synthesis. Its unique chemical reactivity allows for its incorporation into a diverse range of molecular scaffolds, leading to compounds with important biological activities. This technical guide provides an in-depth exploration of the core reactivity of the benzylhydrazine moiety, complete with quantitative data, detailed experimental protocols, and visualizations to aid in research and development.

Core Reactivity of the Benzylhydrazine Moiety

The reactivity of benzylhydrazine is primarily centered around the hydrazine functional group (-NHNH2) and the adjacent benzylic methylene bridge (-CH2-). The lone pairs of electrons on the nitrogen atoms confer nucleophilic character, while the benzylic position is susceptible to oxidation. Key reactions include oxidation, reduction, acylation, and condensation.

Oxidation

The benzylhydrazine moiety can be oxidized to various products depending on the oxidizing agent and reaction conditions. Mild oxidation can yield benzaldehyde and nitrogen gas, while stronger conditions can lead to the formation of azo compounds. This reactivity is crucial in its biological mechanism of action, particularly in the context of enzyme inhibition.

Table 1: Quantitative Data on Oxidation of Benzylhydrazine Derivatives

| Oxidizing Agent | Substrate | Product | Yield (%) | Reference |

| Potassium Permanganate | 4-Chlorobenzyl Radical | 4-Chlorobenzaldehyde | ~66% | [1] |

| Air (O2), CuO-C catalyst | Benzyl alcohol | Benzaldehyde | up to 70.4% | [2] |

| Hydrogen Peroxide | Benzyl alcohol | Benzaldehyde | Not specified | [3] |

Note: Direct quantitative data for the oxidation of the benzylhydrazine moiety itself is sparse in the reviewed literature; data for related structures are provided for context.

Reduction

The hydrazine group of benzylhydrazine can be reduced to the corresponding benzylamine. This transformation is typically achieved using reducing agents such as sodium borohydride. This reaction is useful for the synthesis of substituted benzylamines.[4]

Table 2: Quantitative Data on Reduction of Benzylhydrazine Derivatives

| Reducing Agent | Substrate | Product | Yield (%) | Reference |

| Sodium Borohydride | Hydrobenzamides | Primary and Secondary Benzylamines | Not specified | [4] |

| Sodium Borohydride | 9-Fluorenone | 9-Fluorenol | Not specified | [5] |

| Sodium Borohydride/Charcoal | Nitroarenes | Corresponding Amines | High to Excellent | [6] |

Acylation

The nucleophilic nitrogen atoms of the hydrazine moiety readily undergo acylation with acylating agents such as acyl chlorides and anhydrides. This reaction is fundamental for the synthesis of a wide array of derivatives, including the drug isocarboxazid. The Schotten-Baumann reaction conditions, which involve a two-phase solvent system with a base, are often employed for this purpose.[7][8][9][10]

Table 3: Quantitative Data on Acylation of Hydrazine Derivatives

| Acylating Agent | Substrate | Product | Yield (%) | Reference |

| Acetyl Chloride | Benzylamine | N-benzylacetamide | Not specified | [10] |

| Acetyl Chloride | Primary amines | Acetylated amines | Excellent | [11] |

| Acetic Anhydride | Benzyl alcohol | Benzyl acetate | 100% | [12] |

Condensation

Benzylhydrazine readily condenses with aldehydes and ketones to form the corresponding hydrazones. These reactions are typically carried out in a protic solvent, sometimes with acid catalysis. The resulting hydrazones are stable compounds and can serve as intermediates for further synthetic transformations, such as cyclization reactions to form heterocyclic compounds like pyrazoles.

Table 4: Quantitative Data on Condensation of Hydrazine Derivatives with Aldehydes

| Aldehyde | Hydrazine Derivative | Product | Yield (%) | Time (h) | Reference |

| Aromatic Aldehydes | Phenylhydrazine | Phenylhydrazones | High | Short | [13] |

| Benzaldehyde | Benzaldehyde | Benzyl Benzoate | up to 69% | 1 | [14] |

| Aromatic Aldehydes | Phenylhydrazine & Malononitrile | 5-aminopyrazole-4-carbonitriles | High | Not specified | [15] |

Role in Drug Development: Monoamine Oxidase Inhibition

Benzylhydrazine derivatives are a well-established class of monoamine oxidase (MAO) inhibitors.[16][17][18] MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[8][19] By inhibiting MAO, benzylhydrazine-based drugs increase the synaptic availability of these neurotransmitters, which is the basis for their antidepressant effects.[8][19] Isocarboxazid is a notable example of an MAOI drug built upon a benzylhydrazine scaffold.[16]

The mechanism of irreversible inhibition often involves the oxidation of the hydrazine moiety by the flavin adenine dinucleotide (FAD) cofactor of the MAO enzyme, leading to the formation of a reactive species that covalently binds to the enzyme.[16]

Table 5: Inhibitory Activity of Benzylhydrazine Derivatives against MAO-A

| Compound | IC50 (µM) | Inhibition Type | Reference |

| Hydrazone Derivative 2a | 0.342 | Reversible and Competitive | [16] |

| Hydrazone Derivative 2b | 0.028 | Reversible and Competitive | [16] |

| Moclobemide (Reference) | 6.061 | Not specified | [16] |

| 4-hydroxy-N'-(1-phenylethylidene)-2H-benzo[e][16][20]thiazine-3-carbohydrazide 1,1-dioxide (9i) | 0.11 | Competitive | [17] |

Experimental Protocols

General Procedure for the Condensation of Benzylhydrazine with an Aldehyde

-

Dissolve the aldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

-

Add benzylhydrazine (1.0-1.2 eq) to the solution.

-

If required, add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).

-

Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product hydrazone may precipitate from the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

General Procedure for the Acylation of Benzylhydrazine (Schotten-Baumann Conditions)

-

Dissolve benzylhydrazine (1.0 eq) in a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

In a separate flask, prepare an aqueous solution of a base (e.g., 2M sodium hydroxide).

-

Combine the organic and aqueous solutions in a flask equipped with a stir bar.

-

Cool the biphasic mixture in an ice bath.

-

Slowly add the acyl chloride (1.0-1.1 eq) to the vigorously stirred mixture.

-

Allow the reaction to proceed at room temperature for a specified time, monitoring by TLC.

-

After the reaction is complete, separate the organic layer.

-

Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to yield the acylated product, which can be further purified if necessary.[9][10]

Synthesis of N'-benzyl-5-methylisoxazole-3-carbohydrazide (Isocarboxazid)

A common synthetic route involves the acylation of benzylhydrazine with a 5-methylisoxazole-3-carbonyl derivative.

-

To a solution of 5-methylisoxazole-3-carboxylic acid ethyl ester (1.0 eq) in a suitable solvent (e.g., ethanol), add benzylhydrazine (1.1 eq).

-

Heat the reaction mixture under reflux for several hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, N'-benzyl-5-methylisoxazole-3-carbohydrazide, may crystallize out of the solution.

-

Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

Visualizations

Reaction Pathways

Caption: Key reaction pathways of the benzylhydrazine moiety.

Experimental Workflow

Caption: General experimental workflow for benzylhydrazine reactions.

Signaling Pathway

Caption: Mechanism of action of benzylhydrazine-based MAO inhibitors.

References

- 1. rsc.org [rsc.org]

- 2. CN107805190B - A kind of method for preparing benzaldehyde by air oxidation of benzyl alcohol without solvent system - Google Patents [patents.google.com]

- 3. lakeland.edu [lakeland.edu]

- 4. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Dopamine and serotonin work in opposition to shape learning | Wu Tsai Neurosciences Institute [neuroscience.stanford.edu]

- 8. psychscenehub.com [psychscenehub.com]

- 9. researchgate.net [researchgate.net]

- 10. my.clevelandclinic.org [my.clevelandclinic.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. researchgate.net [researchgate.net]

- 16. Exploring How Serotonin and Dopamine Interact - Harvard Brain Science Initiative [brain.harvard.edu]

- 17. Study reveals unexpected link between dopamine and serotonin in the brain | Karolinska Institutet [news.ki.se]

- 18. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 20. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

Health and Safety Information for 4-Bromobenzylhydrazine: A Technical Guide

Disclaimer: This document provides a summary of available health and safety information for 4-Bromobenzylhydrazine (CAS No. 45811-94-7). It is intended for use by qualified individuals trained in handling hazardous chemicals. The toxicological properties of this compound have not been fully investigated, and therefore, it should be handled with extreme caution. The information provided is based on general principles of chemical safety and data from structurally related compounds.

Executive Summary

4-Bromobenzylhydrazine is a specialty chemical for which detailed toxicological and safety data are largely unavailable.[1][2] This guide has been compiled to provide researchers, scientists, and drug development professionals with a framework for safe handling, storage, and emergency response. Due to the limited specific data, a highly precautionary approach is mandated. This document summarizes known physical and chemical properties, outlines potential hazards based on the chemical's structure (a substituted hydrazine), provides general protocols for safe handling and emergency procedures, and recommends appropriate personal protective equipment (PPE). All quantitative data is presented in tables for clarity, and key workflows are visualized using diagrams.

Chemical and Physical Properties

Limited data is available for the physical and chemical properties of 4-Bromobenzylhydrazine. The following table summarizes the available information.

| Property | Value | Reference |

| CAS Number | 45811-94-7 | [1] |

| Molecular Formula | C₇H₉BrN₂ | [1] |

| Molecular Weight | 201.06 g/mol | [1] |

| Synonyms | [(4-bromophenyl)methyl]hydrazine | [1] |

Hazard Identification and Toxicological Profile

There is no specific toxicological data available for 4-Bromobenzylhydrazine. Hazards are inferred from the properties of structurally similar compounds, such as other hydrazine derivatives and brominated aromatic compounds. Hydrazine derivatives are often toxic and should be handled as such.

Potential Hazards (Inferred):

-

Skin Corrosion/Irritation: Similar compounds like 4-Bromophenylhydrazine hydrochloride and 4-Bromobenzylamine are classified as causing severe skin burns and irritation.[3][4]

-

Serious Eye Damage/Irritation: Causes severe eye damage is a hazard statement for many related compounds.[3][4]

-

Respiratory Irritation: May cause respiratory irritation.[5]

-

Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

The following table summarizes the lack of specific toxicological data.

| Toxicological Endpoint | Data |

| Acute Oral Toxicity (LD50) | No data available |

| Acute Dermal Toxicity (LD50) | No data available |

| Acute Inhalation Toxicity (LC50) | No data available |

| Skin Corrosion/Irritation | No data available; assumed to be a corrosive/irritant |

| Serious Eye Damage/Irritation | No data available; assumed to cause serious eye damage |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity | No data available |

Experimental Protocols: Safety and Handling

Given the lack of specific data, the following protocols represent best practices for handling potentially hazardous research chemicals.

General Handling and Storage Protocol

Objective: To outline the safe procedures for handling and storing 4-Bromobenzylhydrazine to minimize exposure risk.

Methodology:

-

Engineering Controls: All work with 4-Bromobenzylhydrazine must be conducted in a properly functioning chemical fume hood.[6]

-